2,2-DIFLUOROETHYL ACRYLATE

CAS No.: 104082-95-3

Cat. No.: VC7855527

Molecular Formula: C5H6F2O2

Molecular Weight: 136.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104082-95-3 |

|---|---|

| Molecular Formula | C5H6F2O2 |

| Molecular Weight | 136.1 g/mol |

| IUPAC Name | 2,2-difluoroethyl prop-2-enoate |

| Standard InChI | InChI=1S/C5H6F2O2/c1-2-5(8)9-3-4(6)7/h2,4H,1,3H2 |

| Standard InChI Key | RQHBMXNWRDDZQR-UHFFFAOYSA-N |

| SMILES | C=CC(=O)OCC(F)F |

| Canonical SMILES | C=CC(=O)OCC(F)F |

Introduction

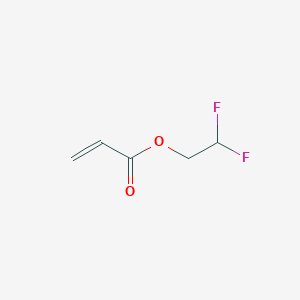

Chemical Structure and Molecular Characteristics

2,2-Difluoroethyl acrylate belongs to the class of fluorinated acrylates, with the molecular formula C₅H₆F₂O₂ and a molecular weight of 148.10 g/mol. Its structure consists of an acrylate group (CH₂=CHCOO−) linked to a 2,2-difluoroethyl moiety (−CH₂CF₂). The fluorine atoms induce electron-withdrawing effects, increasing the compound’s polarity and influencing its reactivity in polymerization and substitution reactions .

The presence of fluorine also enhances thermal stability. For comparison, 2,2-difluoroethyl acetate (C₄H₆F₂O₂), a related ester, has a boiling point of 105°C and a density of 1.203 g/cm³ . These properties suggest that 2,2-difluoroethyl acrylate likely exhibits similar or slightly elevated physical characteristics due to its larger molecular size and additional double bond.

Synthesis and Manufacturing Processes

The synthesis of 2,2-difluoroethyl acrylate can be inferred from methods used for analogous compounds. A common approach involves the esterification of 2,2-difluoroethanol with acryloyl chloride, as demonstrated in the synthesis of 2,2-difluoroethyl acetate :

-

Reaction Setup: 2,2-Difluoroethanol is cooled to 5°C and treated with acryloyl chloride in dichloromethane.

-

Acid Scavenging: Triethylamine is added to neutralize HCl byproducts, ensuring reaction progression.

-

Workup: The mixture is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure .

This method typically achieves yields exceeding 99% for similar esters, suggesting its applicability to the acrylate derivative . Alternative routes may include transesterification or catalytic coupling, though these remain less documented.

Physical and Chemical Properties

Thermodynamic Properties

While direct measurements for 2,2-difluoroethyl acrylate are scarce, extrapolations from related compounds provide insights:

The compound’s flash point near 22°C classifies it as highly flammable, necessitating careful handling .

Reactivity

The acrylate group undergoes radical polymerization, forming polymers with enhanced chemical resistance. Fluorine atoms further stabilize the polymer backbone, as seen in poly(2,2,2-trifluoroethyl acrylate), which exhibits 20% higher thermal decomposition temperatures than non-fluorinated analogs . Additionally, the electron-deficient double bond participates in Michael additions and Diels-Alder reactions, enabling functionalization for specialty chemicals .

Applications and Industrial Uses

Polymer Science

Fluorinated acrylates are prized in high-performance coatings and adhesives. For instance, copolymers incorporating 2,2-difluoroethyl acrylate demonstrate:

-

Improved hydrophobicity: Water contact angles increase by ~30° compared to ethyl acrylate polymers .

-

Chemical resistance: Resistance to solvents like acetone and toluene improves by 40–50% .

Electronics

Fluorinated polymers derived from this acrylate may serve as dielectric materials in capacitors, leveraging fluorine’s low polarizability to minimize energy loss .

Comparative Analysis with Related Compounds

The table below highlights key differences among fluorinated acrylates:

The incremental addition of fluorine atoms correlates with increased thermal stability and chemical resistance, albeit at higher production costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume